molecular formula C15H11FO4 B6378797 MFCD18314841 CAS No. 1261987-01-2

MFCD18314841

Cat. No.: B6378797
CAS No.: 1261987-01-2
M. Wt: 274.24 g/mol
InChI Key: DHCSZULCITWJSY-UHFFFAOYSA-N
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Description

MFCD18314841 is a chemical compound identified by its Molecular Descriptor Library (MDL) number. Such compounds often exhibit unique physicochemical properties, such as moderate solubility, bioactivity, and synthetic versatility, making them valuable in drug discovery and materials science.

Properties

IUPAC Name

methyl 3-fluoro-5-(3-formyl-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)11-5-10(6-13(16)7-11)9-2-3-14(18)12(4-9)8-17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCSZULCITWJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685310
Record name Methyl 5-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-01-2
Record name Methyl 5-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18314841 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the final product. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The industrial process also incorporates rigorous quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

MFCD18314841 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, each with unique properties.

Scientific Research Applications

MFCD18314841 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD18314841 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Parameter MFCD18314841 (Hypothetical) CAS 1046861-20-4 CAS 918538-05-3 CAS 1761-61-1 CAS 428854-24-4
Molecular Formula C₆H₅BBrClO₂ (analogous) C₆H₅BBrClO₂ C₆H₃Cl₂N₃ C₇H₅BrO₂ C₁₇H₁₅FN₈
Molecular Weight (g/mol) ~235 235.27 188.01 201.02 350.35
LogP (XLOGP3) ~2.15 2.15 2.45 1.64 3.02
Solubility (mg/mL) ~0.24 0.24 0.18 0.687 0.05
TPSA (Ų) ~40.46 40.46 41.57 37.30 95.10
Bioavailability Score ~0.55 0.55 0.48 0.55 0.32

Key Observations :

  • Lipophilicity : CAS 1046861-20-4 and CAS 918538-05-3 exhibit higher LogP values (>2.0), suggesting greater membrane permeability compared to CAS 1761-61-1 (LogP = 1.64) .
  • Bioavailability : Compounds with lower molecular weights (e.g., CAS 918538-05-3) generally have higher bioavailability scores, aligning with Lipinski’s Rule of Five .

Key Observations :

  • Catalyst Efficiency : CAS 1761-61-1 achieved a 98% yield using an A-FGO catalyst, emphasizing the role of green chemistry in enhancing synthetic efficiency .
  • Reaction Time : Shorter reaction times (1.33 hr for CAS 1046861-20-4) correlate with palladium-catalyzed cross-coupling strategies, whereas halogenation reactions (e.g., CAS 428854-24-4) require prolonged durations .

Table 3: Bioactivity and Toxicity Comparison

Compound BBB Permeability CYP Inhibition PAINS Alerts Hazard Statements
CAS 1046861-20-4 Yes No 0 H315-H319-H335
CAS 918538-05-3 No Moderate 1 H302-H318
CAS 428854-24-4 Yes Yes 2 H302-H410

Key Observations :

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